molecular formula C4H6ClNOS B12652949 5-Chloro-2-methylisothiazolidin-3-one CAS No. 94201-91-9

5-Chloro-2-methylisothiazolidin-3-one

Cat. No.: B12652949
CAS No.: 94201-91-9
M. Wt: 151.62 g/mol
InChI Key: SEKMAUCMRCHQMC-UHFFFAOYSA-N
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Description

5-Chloro-2-methylisothiazolidin-3-one is an organic compound with the molecular formula C4H6ClNOS. It is a member of the isothiazolinone family, which is known for its antimicrobial properties. This compound is widely used as a biocide in various industrial applications, including water treatment, paints, and personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylisothiazolidin-3-one typically involves the cyclization of cis-N-methyl-3-thiocyanoacrylamide. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiazolinone ring .

Industrial Production Methods

In industrial settings, this compound is often produced in large quantities using a continuous flow process. This method allows for the efficient production of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylisothiazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isothiazolinones .

Scientific Research Applications

5-Chloro-2-methylisothiazolidin-3-one has a wide range of scientific research applications:

Mechanism of Action

The antimicrobial activity of 5-Chloro-2-methylisothiazolidin-3-one is primarily due to its ability to disrupt microbial cell membranes. The compound reacts with thiol groups in proteins, leading to the inactivation of essential enzymes and the disruption of cellular processes. This results in the inhibition of microbial growth and the eventual death of the microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methylisothiazolidin-3-one is unique due to its specific chlorine substitution, which enhances its antimicrobial efficacy compared to other isothiazolinones. This makes it particularly effective in applications where strong antimicrobial activity is required .

Properties

CAS No.

94201-91-9

Molecular Formula

C4H6ClNOS

Molecular Weight

151.62 g/mol

IUPAC Name

5-chloro-2-methyl-1,2-thiazolidin-3-one

InChI

InChI=1S/C4H6ClNOS/c1-6-4(7)2-3(5)8-6/h3H,2H2,1H3

InChI Key

SEKMAUCMRCHQMC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(S1)Cl

Origin of Product

United States

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